Axelopran sulfate

Beschreibung

Eigenschaften

CAS-Nummer |

949904-50-1 |

|---|---|

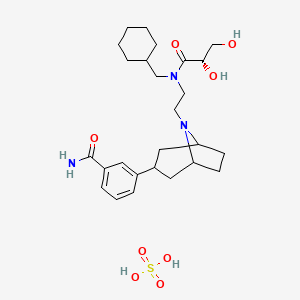

Molekularformel |

C26H41N3O8S |

Molekulargewicht |

555.7 g/mol |

IUPAC-Name |

3-[(1S,5R)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide;sulfuric acid |

InChI |

InChI=1S/C26H39N3O4.H2O4S/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18;1-5(2,3)4/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32);(H2,1,2,3,4)/t21?,22-,23+,24-;/m0./s1 |

InChI-Schlüssel |

QNFFAKFVKCGLPK-KKSGUQOTSA-N |

Isomerische SMILES |

C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O.OS(=O)(=O)O |

Kanonische SMILES |

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Axelopran sulfate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Axelopran Sulfate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran sulfate, with the developmental code name TD-1211, is a peripherally acting mu (µ)-opioid receptor antagonist that has been investigated for the treatment of opioid-induced constipation (OIC).[1][2] Developed by Theravance Biopharma, axelopran is designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their central pain-relieving effects.[2] This is achieved through its selective action on opioid receptors in the periphery, with limited ability to cross the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and available clinical data for this compound.

Discovery and Design

The discovery of axelopran was guided by a "multivalent approach" to drug discovery coupled with a physicochemical property design strategy. This approach aimed to optimize the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series of µ-opioid receptor antagonists to develop an orally absorbed, non-centrally penetrating agent. The design strategy focused on inverting the typical physicochemical properties associated with CNS penetration, such as total polar surface area (tPSA), number of hydrogen bond donors (HBD), lipophilicity (clogDpH 7.4), and molecular weight (MW).

A key aspect of axelopran's design is its function as a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the central nervous system, further ensuring its peripheral restriction.

Theravance's Multivalent Drug Discovery Workflow

While a detailed proprietary workflow for Theravance's multivalent approach is not publicly available, the discovery of axelopran suggests a logical progression involving the following stages:

Mechanism of Action

Axelopran is a potent antagonist of the µ-opioid receptor and also exhibits activity at the kappa (κ)- and delta (δ)-opioid receptors, with similar affinity for µ and κ receptors and approximately ten-fold lower affinity for the δ receptor. Opioid analgesics, such as morphine, cause constipation by activating µ-opioid receptors in the gastrointestinal tract, which leads to decreased motility and increased fluid absorption. By blocking these peripheral µ-opioid receptors, axelopran inhibits the effects of opioid agonists in the gut, thereby restoring normal bowel function.

Mu-Opioid Receptor Antagonist Signaling Pathway

The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This ultimately leads to reduced neuronal excitability and decreased gastrointestinal motility. As an antagonist, axelopran binds to the µ-opioid receptor but does not activate the downstream signaling pathway, thereby preventing the agonist-induced effects.

Synthesis of this compound

The synthesis of axelopran (19i) has been described in the scientific literature. The following is a detailed experimental protocol based on the supplementary information provided for the publication "Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist".

Experimental Protocol

Step 1: Synthesis of tert-butyl (2-((cyclohexylmethyl)amino)ethyl)carbamate

To a solution of cyclohexanecarbaldehyde (1.0 eq) in dichloromethane (DCM) was added tert-butyl (2-aminoethyl)carbamate (1.0 eq). The reaction mixture was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) was then added portion-wise, and the reaction was stirred overnight. The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired product.

Step 2: Synthesis of 3-((1R,5S)-8-(2-((tert-butoxycarbonyl)((cyclohexylmethyl)amino))ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

A mixture of 3-((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (1.0 eq), tert-butyl (2-((cyclohexylmethyl)amino)ethyl)carbamate (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile was heated at reflux overnight. The reaction mixture was cooled to room temperature, filtered, and the filtrate was concentrated. The residue was purified by column chromatography.

Step 3: Synthesis of 3-((1R,5S)-8-(2-((cyclohexylmethyl)amino)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

To a solution of the product from Step 2 in DCM was added trifluoroacetic acid (TFA, 10 eq) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution. The organic layer was dried over sodium sulfate, filtered, and concentrated to give the desired product.

Step 4: Synthesis of axelopran

To a solution of the product from Step 3 (1.0 eq) and (S)-2,3-dihydroxypropanoic acid (1.1 eq) in dimethylformamide (DMF) was added N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture was stirred at room temperature overnight. The reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield axelopran.

Step 5: Formation of this compound

Axelopran was dissolved in a suitable solvent (e.g., isopropanol/water). A solution of sulfuric acid (1.0 eq) in the same solvent system was added dropwise. The resulting precipitate was collected by filtration, washed with the solvent, and dried under vacuum to afford this compound.

Data Presentation

Preclinical Data

| Parameter | Species | Assay | Value | Reference |

| µ-opioid receptor binding affinity (Ki) | Human | Radioligand binding assay | 0.2 nM | |

| κ-opioid receptor binding affinity (Ki) | Human | Radioligand binding assay | 0.3 nM | |

| δ-opioid receptor binding affinity (Ki) | Human | Radioligand binding assay | 2.5 nM | |

| Loperamide-induced delay in gastric emptying (ID50) | Rat | In vivo | 0.24 mg/kg (oral) | |

| Castor oil-induced diarrhea (ID50) | Rat | In vivo | 0.01 mg/kg (oral) |

Clinical Data

Axelopran has completed Phase II clinical trials for the treatment of OIC. Two key studies are registered on ClinicalTrials.gov: NCT01459926 and NCT01401985.

| Study Identifier | Phase | Status | Condition | Key Findings (if published) |

| NCT01459926 | Phase 2 | Completed | Opioid-Induced Constipation | Results not yet published in a peer-reviewed journal. |

| NCT01401985 | Phase 2 | Completed | Opioid-Induced Constipation | Results not yet published in a peer-reviewed journal. |

A Phase 2b study with 200 OIC patients showed a statistically significant (p = 0.0001) increase in complete spontaneous bowel movements (CSBMs) compared to placebo at the highest dose of 15 mg once daily over a 5-week treatment period.

Conclusion

This compound is a peripherally restricted µ-opioid receptor antagonist developed through a rational drug design approach to address the significant unmet need of opioid-induced constipation. Its discovery and synthesis highlight the successful application of medicinal chemistry principles to optimize for peripheral selectivity and oral bioavailability. While preclinical data and early clinical findings are promising, the publication of full Phase II and subsequent Phase III trial results will be crucial in determining its future clinical utility.

References

- 1. Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination immunotherapy with nivolumab and ipilimumab in patients with rare gynecological malignancies: results of the CA209-538 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Axelopran Sulfate: A Peripherally Restricted Mu-Opioid Receptor Antagonist for Opioid-Induced Constipation

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

Axelopran sulfate is a potent, peripherally restricted mu (µ)-opioid receptor antagonist developed for the treatment of opioid-induced constipation (OIC). Its mechanism of action is centered on the competitive inhibition of µ-opioid receptors in the gastrointestinal tract. This targeted peripheral action allows Axelopran to alleviate the constipating effects of opioid analgesics without compromising their centrally mediated pain relief. This whitepaper provides a detailed examination of the molecular interactions, signaling pathways, and preclinical evidence that define the pharmacological profile of this compound.

Introduction: The Challenge of Opioid-Induced Constipation

Opioid analgesics are a cornerstone of pain management; however, their use is frequently associated with debilitating side effects, most notably opioid-induced constipation (OIC). OIC results from the activation of µ-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility, increased fluid absorption, and consequently, constipation. This compound was designed to specifically address this peripheral side effect. As a peripherally acting µ-opioid receptor antagonist (PAMORA), Axelopran has limited ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids.

Molecular Mechanism of Action

Axelopran's primary mechanism of action is its high-affinity competitive antagonism of the µ-opioid receptor, a G-protein coupled receptor (GPCR). It also exhibits antagonist activity at the kappa (κ)- and delta (δ)-opioid receptors, albeit with varying affinities.

Opioid Receptor Binding Affinity

The binding affinity of this compound for the human recombinant µ-opioid receptor and its selectivity over other opioid receptors have been determined through radioligand binding assays. These assays typically utilize membranes from cells expressing the receptor of interest and a radiolabeled ligand that binds to the receptor. The ability of Axelopran to displace the radioligand is measured to determine its binding affinity (Ki).

| Compound | Receptor | Binding Affinity (pKi) |

| Axelopran (TD-1211) | µ-opioid | 9.8 |

| δ-opioid | 7.9 | |

| κ-opioid | 9.9 |

Table 1: Opioid Receptor Binding Affinities of Axelopran.

Functional Antagonism and Signaling Pathway

The µ-opioid receptor, upon activation by an agonist (e.g., morphine), couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to reduced neuronal excitability and decreased neurotransmitter release in the enteric nervous system, causing constipation.

Axelopran, as a competitive antagonist, binds to the µ-opioid receptor but does not elicit a signaling response. Instead, it blocks the binding of opioid agonists, thereby preventing the downstream signaling cascade that leads to OIC. The functional antagonist activity of Axelopran has been quantified using GTPγS binding assays. In these assays, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is measured as an indicator of receptor activation. Axelopran inhibits agonist-stimulated [³⁵S]GTPγS binding, and the concentration at which it produces 50% inhibition is used to determine its antagonist potency (pKb).

| Compound | Receptor | Functional Antagonist Potency (pKb) |

| Axelopran (TD-1211) | µ-opioid | 9.6 |

| δ-opioid | 8.8 | |

| κ-opioid | 9.5 |

Table 2: Functional Antagonist Potency of Axelopran in GTPγS Binding Assays.

Peripheral Restriction: The Role of P-glycoprotein

A critical feature of Axelopran's mechanism of action is its limited penetration of the central nervous system (CNS), which is attributed to its function as a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is highly expressed at the blood-brain barrier and actively transports a wide range of xenobiotics out of the brain.

In Vitro Permeability Assays

The interaction of Axelopran with P-gp has been evaluated using in vitro cell-based permeability assays, such as the Caco-2 and MDR1-MDCK models. These assays utilize polarized cell monolayers grown on semi-permeable membranes to mimic the intestinal epithelium and the blood-brain barrier, respectively. The bidirectional transport of Axelopran across these monolayers is measured to determine its permeability and efflux ratio. A high efflux ratio (Papp(B-A) / Papp(A-B)) is indicative of active transport by an efflux pump like P-gp.

| Cell Line | Efflux Ratio |

| Caco-2 | 10 |

| MDR1-MDCK | 24 |

Table 3: Efflux Ratios of Axelopran in Caco-2 and MDR1-MDCK Cell Lines.

Preclinical In Vivo Efficacy

The peripherally restricted µ-opioid receptor antagonism of Axelopran has been confirmed in preclinical animal models of opioid-induced gastrointestinal dysfunction. These studies have demonstrated Axelopran's ability to reverse opioid-induced delays in gastric emptying and intestinal transit without affecting central opioid-mediated analgesia.

Models of Opioid-Induced Constipation

In vivo efficacy is often assessed in rodent models where constipation is induced by a peripherally acting µ-opioid agonist like loperamide or a centrally acting opioid such as morphine. The ability of Axelopran to normalize gastrointestinal transit time is a key measure of its efficacy.

| Animal Model | Endpoint | ID50 |

| Rat (Loperamide-induced) | Gastric Emptying Delay | 0.24 mg/kg (oral) |

| Mouse (Castor oil-induced) | Diarrhea | 0.01 mg/kg (oral) |

Table 4: In Vivo Potency of Axelopran in Rodent Models of Gastrointestinal Motility.

Conclusion

This compound's mechanism of action is characterized by its potent and selective antagonism of peripheral µ-opioid receptors. Its chemical structure facilitates its recognition and efflux by P-glycoprotein at the blood-brain barrier, ensuring its peripherally restricted activity. This targeted approach allows for the effective management of opioid-induced constipation without compromising the central analgesic effects of opioid therapy, offering a significant therapeutic advantage for patients requiring long-term pain management.

Experimental Protocols

Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO)-K1 cells stably transfected with the human recombinant µ-opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Radioligand: [³H]-Diprenorphine ([³H]-DPN).

-

Procedure: Membranes are incubated with a fixed concentration of [³H]-DPN and varying concentrations of this compound in the assay buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone). The reaction is incubated to equilibrium, and bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of Axelopran that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

-

Membrane Preparation: Membranes are prepared from CHO-K1 cells stably transfected with the human recombinant µ-opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Reagents: [³⁵S]GTPγS, GDP, and a µ-opioid receptor agonist (e.g., DAMGO).

-

Procedure: Membranes are pre-incubated with GDP and varying concentrations of this compound. The reaction is initiated by the addition of the agonist and [³⁵S]GTPγS. The incubation is carried out at 30°C and terminated by rapid filtration. The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting. The ability of Axelopran to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pKb).

Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

-

Procedure: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Axelopran is added to either the apical (A) or basolateral (B) chamber, and samples are collected from the receiver chamber at various time points. The concentration of Axelopran in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated.

Loperamide-Induced Constipation Model in Rats

-

Animals: Male Sprague-Dawley rats.

-

Induction of Constipation: Loperamide (e.g., 2 mg/kg) is administered subcutaneously to induce a delay in gastric emptying and intestinal transit.

-

Drug Administration: this compound or vehicle is administered orally at various doses prior to the administration of a non-absorbable marker (e.g., charcoal meal).

-

Endpoint Measurement: After a set period, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured. The percentage of the total length of the small intestine traveled by the marker is calculated. The dose of Axelopran that causes a 50% reversal of the loperamide-induced delay in transit (ID₅₀) is determined.

In Vitro Pharmacological Profile of TD-1211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-1211, also known as axelopran, is a peripherally restricted, neutral opioid receptor antagonist. Its development was aimed at treating opioid-induced constipation (OIC) without compromising the central analgesic effects of opioid agonists. This document provides a detailed overview of the in vitro pharmacological properties of TD-1211, including its binding affinity, functional activity at opioid receptors, and selectivity profile. The experimental protocols for the key assays used to determine this profile are also described, along with visualizations of the relevant signaling pathways and experimental workflows.

Core Pharmacological Data

The in vitro pharmacological profile of TD-1211 has been primarily characterized through radioligand binding assays and functional assays in both recombinant cell lines and native tissue preparations.

Opioid Receptor Binding Affinity

The binding affinity of TD-1211 for human recombinant µ (mu), δ (delta), and guinea pig κ (kappa) opioid receptors was determined using radioligand binding assays in Chinese Hamster Ovary (CHO-K1) cells expressing these receptors.[1] The affinity is expressed as pKd, which is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.

Table 1: Opioid Receptor Binding Affinities of TD-1211 [1]

| Receptor Subtype | Cell Line | pKd |

| Human µ-opioid | CHO-K1 | 9.7 |

| Human δ-opioid | CHO-K1 | 8.6 |

| Guinea Pig κ-opioid | CHO-K1 | 9.9 |

Functional Antagonist Activity

The functional activity of TD-1211 was assessed in both recombinant and native tissue systems. As an antagonist, its potency is expressed as pKb (the negative logarithm of the antagonist equilibrium dissociation constant) or pA2 (a measure of the potency of a competitive antagonist). Higher values indicate greater antagonist potency.

Table 2: Functional Antagonist Activity of TD-1211 in Recombinant Cell Lines [1]

| Receptor Subtype | Cell Line | Functional Assay | pKb |

| Human µ-opioid | CHO-K1 | Agonist-stimulated GTPγS binding | 9.6 |

| Human δ-opioid | CHO-K1 | Agonist-stimulated GTPγS binding | 8.8 |

| Guinea Pig κ-opioid | CHO-K1 | Agonist-stimulated GTPγS binding | 9.5 |

Table 3: Functional Antagonist Activity of TD-1211 in Rodent Native Tissues [1]

| Tissue Preparation | Predominant Receptor | Functional Assay | pA2 / pKb |

| Guinea Pig Ileum | µ- and κ-opioid | Electrically stimulated contractions | 10.1 (µ) / 8.8 (κ) |

| Hamster Vas Deferens | δ-opioid | Electrically stimulated contractions | 8.4 (pKb) |

Selectivity Profile

The in vitro receptor selectivity of TD-1211 is characterized by its high affinity for µ- and κ-opioid receptors, with a lower affinity for the δ-opioid receptor (µ ≈ κ > δ).[1] This profile is similar to that of the peripherally-selective opioid receptor antagonist methylnaltrexone and contrasts with the µ-selectivity of alvimopan. Furthermore, TD-1211 has been shown to have a high degree of selectivity for opioid receptors over a broad panel of other cellular targets.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the in vitro pharmacological profile of TD-1211.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of TD-1211 for µ, δ, and κ-opioid receptors.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human µ, δ, or κ-opioid receptors.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

-

TD-1211

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Naloxone (for non-specific binding determination).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the opioid receptor subtype of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of TD-1211.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of TD-1211 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Ki.

Caption: Workflow for Radioligand Binding Assay.

GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to a receptor. For an antagonist like TD-1211, its ability to inhibit agonist-stimulated GTPγS binding is measured.

Objective: To determine the functional antagonist potency (pKb) of TD-1211 at opioid receptors.

Materials:

-

Cell membranes from CHO-K1 cells expressing the opioid receptor subtype.

-

[³⁵S]GTPγS

-

Agonists: DAMGO (for µ), DPDPE (for δ), U-69593 (for κ).

-

TD-1211

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate agonist, and varying concentrations of TD-1211.

-

Pre-incubation: Incubate for 15-30 minutes at 30°C.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of TD-1211 that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50). Calculate the pKb from the IC50 value.

Caption: Workflow for GTPγS Binding Assay.

cAMP Accumulation Assays

This is another functional assay that measures the downstream effect of G-protein activation. Opioid receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like TD-1211 would block the agonist-induced decrease in cAMP.

Objective: To determine the functional antagonist potency of TD-1211 by measuring its effect on agonist-inhibited cAMP production.

Materials:

-

Whole CHO-K1 cells expressing the opioid receptor subtype.

-

Agonists: DAMGO, DPDPE, or U-69593.

-

TD-1211

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of TD-1211.

-

Agonist and Forskolin Addition: Add a fixed concentration of the appropriate agonist and forskolin to stimulate cAMP production.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

-

Data Analysis: Determine the concentration of TD-1211 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation (IC50). Calculate the antagonist potency from this value.

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades. As an antagonist, TD-1211 blocks these downstream effects by preventing agonist binding.

Caption: Opioid Receptor Signaling Pathway.

References

Axelopran Sulfate: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran sulfate, a peripherally acting opioid receptor antagonist, has been investigated for its potential to mitigate opioid-induced constipation (OIC) without compromising centrally mediated analgesia. Its mechanism of action is rooted in its specific binding profile to opioid receptors in the gastrointestinal tract. This technical guide provides an in-depth overview of the receptor binding affinity studies of axelopran, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Data: Receptor Binding Affinity

The binding affinity of this compound for various opioid receptors has been determined through rigorous in vitro pharmacological studies. The data consistently demonstrates a high affinity for the μ-opioid receptor and the κ-opioid receptor, with a lower affinity for the δ-opioid receptor.[1][2][3] This profile is crucial to its therapeutic action, primarily as a μ-opioid receptor antagonist.[1]

The quantitative binding affinities are summarized in the table below. The pKi and pKd values, which represent the negative logarithm of the inhibition constant and dissociation constant, respectively, have been converted to Ki and Kd values in nanomolar (nM) units for ease of comparison. A lower Ki or Kd value signifies a higher binding affinity.

| Receptor Subtype | Species/System | Ligand | pKi/pKd | Ki/Kd (nM) |

| μ-Opioid Receptor (MOR) | Human (recombinant) | Axelopran (TD-1211) | 9.7 - 9.8 | 0.16 - 0.20 |

| κ-Opioid Receptor (KOR) | Guinea Pig (recombinant) | Axelopran (TD-1211) | 9.9 | 0.13 |

| δ-Opioid Receptor (DOR) | Human (recombinant) | Axelopran (TD-1211) | 8.6 - 8.8 | 2.51 - 1.58 |

Data sourced from Tsuruda et al., 2013, and other corroborating sources.[1]

Experimental Protocols

The determination of this compound's receptor binding affinity relies on established and validated experimental protocols. The following sections detail the methodologies for two key assays used in these studies.

Radioligand Displacement (Competition) Binding Assay

This assay is a cornerstone for determining the binding affinity of an unlabeled compound (in this case, axelopran) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials:

- Receptor Source: Cell membranes from cell lines (e.g., CHO-K1) stably expressing the human recombinant μ, δ, or κ opioid receptors.

- Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U-69,593 for KOR).

- Test Compound: this compound, prepared in a series of dilutions.

- Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions and other components to ensure optimal receptor binding conditions.

- Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

- Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Procedure:

- Incubation: The receptor membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound are incubated together in the assay buffer. A control group with no axelopran and a non-specific binding group with an excess of a non-labeled ligand are also included.

- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

- Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

- Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

- The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

- The data is plotted as the percentage of specific binding versus the logarithm of the axelopran concentration.

- A sigmoidal competition curve is generated, from which the IC50 (the concentration of axelopran that inhibits 50% of the specific radioligand binding) is determined.

- The Ki value for axelopran is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by an agonist. As an antagonist, axelopran's activity is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

1. Materials:

- Receptor Source: Cell membranes expressing the opioid receptor of interest.

- [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

- Agonist: A known opioid receptor agonist (e.g., DAMGO for MOR).

- Test Compound: this compound.

- GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.

- Assay Buffer: Similar to the binding assay buffer, optimized for G-protein activation.

2. Procedure:

- Pre-incubation: Receptor membranes are pre-incubated with this compound at various concentrations.

- Stimulation: The agonist is added to the mixture to stimulate the receptors.

- [³⁵S]GTPγS Binding: [³⁵S]GTPγS is added, which will bind to the activated G-proteins.

- Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding.

- Termination and Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound, typically by filtration.

- Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

3. Data Analysis:

- The ability of axelopran to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified.

- The data is used to determine the antagonist's potency, often expressed as a pA2 or Kb value. For axelopran, functional antagonist activity was confirmed with pKb values of 9.6, 8.8, and 9.5 at μ, δ, and κ receptors, respectively, in recombinant expression systems.

Visualizations

μ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Axelopran, as an antagonist, blocks the initiation of this cascade by preventing agonist binding.

Caption: μ-Opioid receptor signaling pathway and the antagonistic action of axelopran.

Experimental Workflow for Radioligand Displacement Assay

The logical flow of a radioligand displacement assay is depicted in the diagram below, from preparation to data analysis.

Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.

References

Axelopran Sulfate: A Preclinical Compendium for a Peripherally Restricted µ-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for axelopran sulfate (TD-1211), a peripherally restricted µ-opioid receptor antagonist developed for the treatment of opioid-induced constipation (OIC). The following sections detail the pharmacodynamic efficacy, pharmacokinetic profile, and mechanism of action of axelopran in various animal models, presenting quantitative data in structured tables and illustrating key concepts with diagrams as per the specified requirements.

Pharmacodynamic Efficacy in Animal Models of Opioid-Induced Constipation

Axelopran has demonstrated potent and peripherally selective antagonist activity at the µ-opioid receptor in several preclinical models. The efficacy of axelopran in reversing opioid-induced gastrointestinal dysfunction without compromising central analgesia is a key feature of its preclinical profile.

Table 1: In Vivo Efficacy of Oral Axelopran in Rodent Models

| Animal Model | Opioid Agonist | Endpoint | Axelopran Dose (mg/kg) | Result | Citation |

| Rat | Loperamide | Reversal of delayed gastric emptying | 0.24 | ID50 | [1] |

| Rat | Castor Oil | Reversal of diarrhea | 0.01 | ID50 | [1] |

| Morphine-dependent Mouse | Morphine | CNS-mediated withdrawal response | 30 | No withdrawal symptoms evoked | [1] |

| Rat | Morphine | Morphine-induced antinociception (Hot Plate Test) | >60 | No inhibition | [1] |

Table 2: In Vivo Efficacy of Oral Axelopran in a Canine Model

| Animal Model | Opioid Agonist | Endpoint | Axelopran Dose (mg/kg) | Result | Citation |

| Dog | N/A | Inhibition of nonproductive GI circular smooth muscle contractility | 3 | Effective | [1] |

| Dog | Morphine | Morphine-induced antinociception (Hot Plate Test) | >3 | No inhibition | |

| Dog | Morphine | Morphine-induced sedation | 3 | No reversal |

Experimental Protocols

The following are descriptions of the key experimental methodologies employed in the preclinical evaluation of axelopran.

Loperamide-Induced Gastric Emptying Delay in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Animals are administered the peripherally acting µ-opioid agonist loperamide to induce a delay in gastric emptying. Subsequently, various doses of axelopran are administered orally. Gastric emptying is then assessed at a predetermined time point to evaluate the reversal of the loperamide-induced delay. The dose of axelopran that produces 50% of the maximal reversal effect is determined as the ID50.

Castor Oil-Induced Diarrhea in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Diarrhea is induced by the oral administration of castor oil. Axelopran is administered orally prior to the castor oil. The antagonist effect of axelopran on the diarrheal response is then quantified to determine the ID50.

Morphine-Induced Antinociception (Hot Plate Test) in Rats and Dogs

-

Animal Model: Rats and dogs.

-

Procedure: The central analgesic effect of morphine is assessed using the hot plate test, which measures the latency of the animal's response to a thermal stimulus. Animals are treated with morphine to induce analgesia, followed by the administration of axelopran. The lack of reversal of the increased pain threshold indicates that axelopran does not interfere with centrally mediated opioid analgesia.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of axelopran is characterized by oral bioavailability and restricted central nervous system (CNS) penetration, consistent with its design as a peripherally acting agent.

Table 3: Pharmacokinetic Parameters of Oral Axelopran in Rats

| Animal Model | Dose (mg/kg) | Oral Bioavailability (F) | CNS Penetration | Citation |

| Male Sprague-Dawley Rat | 5 | Moderate (not specified) | <2% |

Table 4: In Vitro Properties of Axelopran

| Parameter | Species | Result | Citation |

| Protein Binding | Human, Rat, Dog | 23-30% | |

| Major Metabolic Pathway | Rodents | Glucuronidation | |

| Major Metabolic Pathway | Dog, Human | CYP3A4-mediated hydroxylation | |

| P-glycoprotein (P-gp) Substrate | Caco-2 and MDR1-MDCK cell lines | Efflux ratios of 10 and 24, respectively |

Visualizations: Diagrams of Mechanisms and Workflows

The following diagrams illustrate the key mechanisms and experimental logic related to axelopran's preclinical development.

Caption: Mechanism of peripheral µ-opioid receptor antagonism by axelopran.

Caption: Role of P-gp efflux in the peripheral restriction of axelopran.

Caption: General experimental workflow for preclinical evaluation of axelopran.

References

The Role of Axelopran Sulfate in Opioid-Induced Constipation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opioid analgesics are a cornerstone of pain management, but their utility is often limited by significant adverse gastrointestinal effects, primarily opioid-induced constipation (OIC). OIC arises from the activation of mu-opioid receptors (MOR) in the enteric nervous system, which disrupts normal gut motility and secretion. Axelopran sulfate (formerly TD-1211) is an orally administered, peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate OIC without compromising the centrally mediated analgesic effects of opioids. Its chemical structure is designed to limit its ability to cross the blood-brain barrier. This guide provides a detailed overview of the mechanism of action, clinical efficacy, and safety profile of Axelopran, along with the experimental methodologies used in its evaluation.

Introduction to Opioid-Induced Constipation (OIC)

Opioids exert their effects by binding to opioid receptors, which are located in the central nervous system (CNS) and peripherally, including the gastrointestinal (GI) tract.[1][2] While their action in the CNS provides pain relief, their binding to MORs in the myenteric and submucosal plexuses of the gut wall leads to OIC. This occurs through several mechanisms:

-

Decreased Motility: Opioid binding inhibits the release of excitatory neurotransmitters like acetylcholine, leading to reduced peristalsis and segmental contractions, which slows intestinal transit.[1]

-

Reduced Secretion: Activation of MORs in the submucosal plexus inhibits secretomotor neurons, reducing the secretion of chloride and water into the intestinal lumen.[1]

-

Increased Absorption: The slowed transit time allows for greater absorption of water and electrolytes from the fecal mass, resulting in harder, drier stools.[1]

Unlike the analgesic effects of opioids, tolerance to their constipating effects develops minimally, making OIC a persistent and often debilitating side effect for patients on long-term opioid therapy. This highlights the need for targeted therapies like Axelopran.

Mechanism of Action of this compound

Axelopran is a potent and selective antagonist of the mu-opioid receptor. It is designed for peripheral restriction, meaning it acts primarily on the opioid receptors in the GI tract and has minimal penetration into the CNS. This selectivity is crucial, as it allows Axelopran to block the peripheral actions of opioids that cause constipation, without reversing the desired central analgesic effects. By competitively binding to and blocking MORs in the gut, Axelopran prevents exogenous opioids (like morphine or oxycodone) from inhibiting enteric neuron function, thereby helping to restore normal gut motility and secretion.

Signaling Pathway

The binding of an opioid agonist to the mu-opioid receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade through inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Concurrently, the G-protein activation modulates ion channels, leading to the activation of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The collective result is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which suppresses gut motility. Axelopran competitively blocks the opioid agonist from binding to the receptor, thus preventing this inhibitory cascade.

Clinical Development and Efficacy

Axelopran (TD-1211) has completed Phase 2 clinical trials for the treatment of OIC in patients with chronic, non-cancer pain. The key Phase 2b study (0084/NCT01459926) was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of three doses of Axelopran over a 5-week period in 217 patients.

Efficacy Data

The primary endpoint for the Phase 2b study was the change from baseline in the average number of complete spontaneous bowel movements (CSBMs) per week over the last four weeks of treatment. All tested doses of Axelopran demonstrated a statistically significant improvement compared to placebo.

Table 1: Primary Efficacy Endpoint from Phase 2b Study (0084)

| Treatment Group | Mean Change from Baseline (CSBMs/week) | p-value vs. Placebo |

|---|---|---|

| Placebo | +0.8 | - |

| Axelopran 5 mg | +1.5 | 0.04 |

| Axelopran 10 mg | +2.6 | 0.001 |

| Axelopran 15 mg | +2.5 | 0.0003 |

Data sourced from a 5-week study in patients with OIC. Baseline CSBMs per week were approximately 0.1 to 0.3 across groups.

In the 15 mg dose group, patients transitioned from a baseline of 0.2 CSBMs to nearly 3 CSBMs by week 5. Another report noted that 70% of patients receiving the 15 mg dose achieved at least three SBMs per week and an increase of at least one SBM per week from baseline.

Safety and Tolerability

Across all studies, Axelopran has been generally well-tolerated. The safety profile was comparable to placebo, with no treatment-related serious adverse events reported in the Phase 2b study. Importantly, there was no evidence of central opioid withdrawal or interference with the analgesic effects of the patients' opioid medications.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Frequency |

|---|---|

| Abdominal Pain | Most Common |

| Nausea | Most Common |

| Diarrhea | Most Common |

| Headache | Common |

Frequency reported as the most common adverse events observed in clinical trials, with similar rates to placebo.

Experimental Protocols

The development of Axelopran involved a series of standardized preclinical and clinical experimental protocols to establish its pharmacological profile, efficacy, and safety.

Preclinical: In Vitro Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the target receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of Axelopran for the mu-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: A tritiated opioid agonist with high affinity, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection: Liquid scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, cell membranes, the radioligand ([³H]-DAMGO) at a fixed concentration (near its dissociation constant, Kd), and varying concentrations of Axelopran are combined.

-

Controls: Wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + excess naloxone) are included.

-

Equilibrium: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Filters are washed with ice-cold buffer to remove residual unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Axelopran that inhibits 50% of the specific binding of [³H]-DAMGO (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Preclinical: In Vivo Gastrointestinal Transit Model

Animal models are used to assess the functional effect of a compound on opioid-induced delays in GI transit.

-

Objective: To evaluate the ability of Axelopran to reverse opioid-induced constipation in rodents.

-

Model: Morphine- or loperamide-induced constipation in rats or mice.

-

Materials:

-

Animal Subjects: Male Sprague-Dawley rats or BALB/c mice.

-

Opioid Agonist: Morphine sulfate or Loperamide hydrochloride.

-

Test Compound: this compound administered orally (p.o.).

-

Transit Marker: Activated charcoal meal (e.g., 5% charcoal in 10% gum acacia) or a non-absorbable colored marker.

-

-

Procedure:

-

Fasting: Animals are fasted overnight with free access to water.

-

Drug Administration: Animals are pre-treated with either vehicle or Axelopran at various doses.

-

Opioid Challenge: After a set time (e.g., 60 minutes), animals are administered the opioid agonist to induce constipation.

-

Marker Administration: After another interval (e.g., 30 minutes), the charcoal meal is administered by oral gavage.

-

Transit Measurement: After a final time period (e.g., 60 minutes), animals are euthanized. The small intestine is carefully removed, and the total length is measured. The distance traveled by the charcoal marker from the pylorus is also measured.

-

Data Analysis: Gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the marker. The results from the Axelopran-treated groups are compared to the vehicle- and opioid-only control groups.

-

Clinical: Phase 2b Trial Design

The design of study 0084 (NCT01459926) is representative of a trial to establish dose-response, efficacy, and safety for an OIC therapeutic.

-

Objective: To assess the efficacy and safety of multiple doses of Axelopran compared to placebo in patients with OIC.

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Population: Patients with chronic non-cancer pain on a stable opioid regimen with a diagnosis of OIC (e.g., <3 CSBMs per week).

-

Phases:

-

Screening & Baseline (2 weeks): Patient eligibility is confirmed, and baseline bowel function is recorded via daily diaries. Concomitant laxative use is discontinued.

-

Treatment (5 weeks): Eligible patients are randomized to receive a daily oral dose of placebo, 5 mg, 10 mg, or 15 mg Axelopran.

-

Follow-up: A post-treatment safety assessment is conducted.

-

-

Primary Endpoint: Change from baseline in weekly CSBM frequency.

-

Secondary Endpoints: Responder analyses (e.g., proportion of patients with ≥3 CSBMs/week), changes in stool consistency, straining, and other symptoms of constipation.

-

Safety Assessment: Monitoring of adverse events, vital signs, clinical laboratory tests, and assessment for signs of opioid withdrawal or changes in pain scores.

Conclusion

This compound is a peripherally acting mu-opioid receptor antagonist that has demonstrated significant efficacy in treating opioid-induced constipation in clinical trials. Its mechanism of action is targeted to the underlying pathophysiology of OIC in the gastrointestinal tract, and its peripheral restriction preserves central opioid analgesia, a critical feature for patients with chronic pain. The Phase 2b data show a clear dose-dependent improvement in bowel function with a favorable safety and tolerability profile. These findings support its continued development as a promising therapeutic option for patients suffering from this common and burdensome side effect of opioid therapy.

References

The Effect of Axelopran Sulfate on Gastrointestinal Motility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patient quality of life and treatment adherence. Axelopran sulfate (formerly TD-1211) is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed by Theravance Biopharma designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects on the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data on the effects of this compound on gastrointestinal motility, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and its Mechanism of Action

Axelopran is a small molecule, orally administered antagonist with high affinity and selectivity for the mu-opioid receptor.[1] Its design as a peripherally restricted agent is crucial to its therapeutic application. By selectively blocking mu-opioid receptors in the enteric nervous system, axelopran counteracts the inhibitory effects of opioids on gut motility, secretion, and sphincter function.[2][3] Opioids induce constipation by decreasing acetylcholine release from enteric neurons, which in turn reduces peristalsis and increases fluid absorption from the intestinal lumen. Axelopran, by competitively binding to these peripheral mu-opioid receptors, reverses these effects, leading to an increase in spontaneous bowel movements (SBMs) and an improvement in stool consistency.[4]

Signaling Pathway of Mu-Opioid Receptor Antagonism in the Enteric Nervous System

Opioid agonists, upon binding to mu-opioid receptors on enteric neurons, activate inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to decreased neuronal excitability. Additionally, the Gβγ subunit of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization and reduced neurotransmitter release contribute to decreased gastrointestinal motility. Axelopran, as a competitive antagonist, prevents the binding of opioid agonists to the mu-opioid receptor, thereby inhibiting this signaling cascade and restoring normal gut function.

Preclinical Data

In Vitro Receptor Binding Affinity

Axelopran has demonstrated high affinity for the human mu-opioid receptor in in vitro binding assays. The binding affinity (pKi) of axelopran for the mu-opioid receptor is comparable to other peripherally acting antagonists.

| Compound | pKi at human mu-opioid receptor |

| Axelopran (TD-1211) | ~9.6 |

| Naltrexone | ~9.5 |

| Alvimopan Metabolite (ADL 08-0011) | ~8.9 |

Data compiled from publicly available research.

In Vivo Efficacy in Animal Models

Preclinical studies in rodent models have demonstrated the ability of axelopran to reverse opioid-induced delays in gastrointestinal transit. In a charcoal meal transit study in rats, orally administered axelopran produced a dose-dependent reversal of morphine-induced slowing of gastrointestinal transit.

| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Morphine-Induced GI Transit Delay |

| Vehicle | - | 0% |

| Axelopran | 0.1 | ~25% |

| Axelopran | 1 | ~75% |

| Axelopran | 10 | ~100% |

Illustrative data based on qualitative descriptions in preclinical studies.

Clinical Data

Axelopran has completed Phase 2 clinical trials for the treatment of OIC. A 5-week, randomized, double-blind, placebo-controlled Phase 2b study involving approximately 200 patients with OIC demonstrated that axelopran significantly increased the frequency of complete spontaneous bowel movements (CSBMs).

Efficacy in Opioid-Induced Constipation

The primary endpoint in the Phase 2b study was the change from baseline in weekly CSBMs. At the highest dose tested (15 mg once daily), patients experienced a clinically meaningful increase in CSBMs, from a baseline of 0.2 CSBMs per week to nearly 3 CSBMs per week by week 5.

| Treatment Group | Dose | Mean Change from Baseline in Weekly CSBMs (Week 5) | p-value vs. Placebo |

| Placebo | - | ~0.8 | - |

| Axelopran | 5 mg | ~1.5 | 0.04 |

| Axelopran | 10 mg | ~2.6 | 0.001 |

| Axelopran | 15 mg | ~2.8 | 0.0003 |

Data is semi-quantitative based on available public announcements and abstracts.

Safety and Tolerability

Across all clinical studies, axelopran has been generally well-tolerated, with a side effect profile comparable to placebo. The most commonly reported adverse events were gastrointestinal in nature, including abdominal pain, diarrhea, and nausea. Importantly, there was no evidence of axelopran compromising the central analgesic effects of opioids.

Detailed Experimental Protocols

In Vitro Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a high-affinity mu-opioid agonist).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of naloxone (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Charcoal Meal Gastrointestinal Transit Study in Rodents

Objective: To evaluate the effect of this compound on opioid-induced delay in gastrointestinal transit.

Materials:

-

Male Wistar rats or CD-1 mice.

-

Morphine sulfate.

-

This compound.

-

Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia).

-

Oral gavage needles.

Procedure:

-

Fast the animals overnight (12-18 hours) with free access to water.

-

Administer the vehicle or different doses of this compound orally (p.o.).

-

After a set pre-treatment time (e.g., 30-60 minutes), administer morphine sulfate subcutaneously (s.c.) to induce a delay in gastrointestinal transit. A control group receives saline instead of morphine.

-

After a further interval (e.g., 15-30 minutes), administer the charcoal meal orally.

-

After a defined period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

-

Carefully dissect the small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal front.

-

Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

-

Compare the transit distance in the axelopran-treated groups to the morphine-only group to determine the percentage reversal of the opioid-induced delay.

Mandatory Visualizations

Conclusion

This compound is a promising peripherally acting mu-opioid receptor antagonist for the treatment of opioid-induced constipation. Its selective action in the gastrointestinal tract allows for the reversal of opioid-induced dysmotility without compromising central analgesia. Preclinical and Phase 2 clinical data have demonstrated its efficacy in increasing bowel movement frequency and its favorable safety profile. Further large-scale Phase 3 trials will be necessary to fully establish its role in the management of OIC. The detailed methodologies and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and clinicians in the field of gastroenterology and pain management.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Axelopran Sulfate: A Peripherally Restricted Opioid Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Axelopran sulfate is a peripherally acting opioid receptor antagonist that has been investigated for the management of opioid-induced constipation (OIC). Its mechanism of action involves the selective blockade of mu (µ)-opioid receptors in the gastrointestinal tract, thereby mitigating the constipating effects of opioid analgesics without compromising their centrally mediated pain relief. This technical guide provides a comprehensive overview of the interaction of this compound with opioid receptors, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Axelopran acts as a competitive antagonist at opioid receptors, with a primary affinity for the µ-opioid receptor.[1] It also exhibits antagonist activity at kappa (κ)- and delta (δ)-opioid receptors.[2] Due to its chemical properties, axelopran is a substrate for the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier. This active transport mechanism severely limits its ability to enter the central nervous system (CNS), thus conferring its peripheral selectivity.[2] By blocking opioid receptors in the gut, axelopran inhibits the downstream signaling cascades that lead to decreased gastrointestinal motility and fluid secretion, the primary causes of OIC.

Quantitative Pharmacological Data

The binding affinity and functional antagonism of this compound at human and rodent opioid receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Opioid Receptor Binding Affinity of Axelopran

| Receptor Subtype | Species | Assay Type | Parameter | Value |

| Mu (µ) | Human | Radioligand Binding | pKi | 9.8 |

| Delta (δ) | Human | Radioligand Binding | pKi | 8.8 |

| Kappa (κ) | Guinea Pig | Radioligand Binding | pKi | 9.9 |

Table 2: Functional Antagonist Activity of Axelopran

| Receptor Subtype | Species/System | Assay Type | Parameter | Value |

| Mu (µ) | Recombinant Cells | GTPγS Binding | pKb | 9.6 |

| Delta (δ) | Recombinant Cells | GTPγS Binding | pKb | 8.8 |

| Kappa (κ) | Recombinant Cells | GTPγS Binding | pKb | 9.5 |

| Mu (µ) | Guinea Pig Ileum | Tissue Contraction | pA2 | 10.1 |

| Kappa (κ) | Guinea Pig Ileum | Tissue Contraction | pA2 | 8.8 |

| Delta (δ) | Hamster Vas Deferens | Tissue Contraction | pKb | 8.4 |

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[3] Axelopran, as an antagonist, blocks the binding of opioid agonists, thereby preventing the initiation of these downstream signaling events.

Figure 1. Opioid Receptor Signaling Antagonism by Axelopran.

Experimental Protocols

The characterization of this compound's interaction with opioid receptors involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different opioid receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human µ, κ, or δ opioid receptor, or from animal tissues (e.g., guinea pig brain).

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A specific radiolabeled opioid ligand is used for each receptor subtype (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Workflow for Radioligand Binding Assay.

GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the opioid receptor of interest are used.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Reagents: The assay includes [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, an opioid agonist (e.g., DAMGO for µ), and varying concentrations of this compound.

-

Incubation: Membranes are pre-incubated with the agonist and this compound, followed by the addition of [³⁵S]GTPγS to initiate the binding reaction. The incubation is typically carried out at 30°C.

-

Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

-

Detection: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured, and the IC50 is determined. The Kb (antagonist dissociation constant) is calculated using the Schild equation.

cAMP Inhibition Assay

Objective: To measure the functional antagonism of this compound on the downstream signaling event of adenylyl cyclase inhibition.

Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor of interest are used.

-

Assay Medium: Cells are typically incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are treated with an adenylyl cyclase activator (e.g., forskolin) in the presence of an opioid agonist and varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The concentration-dependent inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels by this compound is determined to calculate the IC50 and subsequently the Kb.

Figure 3. Comparative Workflow of Functional Assays.

Conclusion

This compound is a potent, peripherally restricted antagonist of opioid receptors, with a primary affinity for the µ-opioid receptor. Its pharmacological profile, characterized by high binding affinity and functional antagonism in the periphery, makes it a targeted therapy for opioid-induced gastrointestinal side effects. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such compounds, enabling a thorough understanding of their interaction with opioid receptors and their potential therapeutic utility.

References

Axelopran Sulfate: A Peripherally Acting Mu-Opioid Receptor Antagonist for Reversing Opioid-Induced Immunosuppression in Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The use of opioids for cancer-related pain management is a double-edged sword. While providing crucial analgesia, emerging evidence reveals a significant downside: opioid-induced immunosuppression that can blunt the efficacy of life-saving cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs). This technical guide delves into the promising potential of axelopran sulfate, a peripherally acting mu-opioid receptor (μOR) antagonist, to mitigate this critical issue. Preclinical studies have demonstrated that axelopran can effectively reverse the immunosuppressive effects of opioids within the tumor microenvironment, thereby restoring and even enhancing the anti-tumor activity of ICIs. This document provides a comprehensive overview of the mechanism of action, preclinical data, experimental protocols, and the future clinical development of this compound as an adjunctive therapy in cancer immunotherapy.

Introduction: The Challenge of Opioid-Induced Immunosuppression

Immune checkpoint inhibitors, such as anti-PD-1 antibodies, have revolutionized cancer treatment by reactivating the patient's own immune system to fight tumors. However, a substantial number of patients do not respond to these therapies. One contributing factor is the use of opioid analgesics, a mainstay for managing cancer pain. Opioids, primarily through the activation of the μ-opioid receptor (MOR or OPRM1), have been shown to have profound immunosuppressive effects[1][2]. This suppression can manifest as reduced infiltration and activity of critical immune cells, such as CD8+ T cells, within the tumor microenvironment, ultimately leading to diminished efficacy of ICIs and poorer patient outcomes[3][4].

This compound is a peripherally restricted μ-opioid receptor antagonist, meaning it blocks opioid receptors outside of the central nervous system. This targeted action is key to its potential in oncology, as it can counteract the immunosuppressive effects of opioids in the periphery without interfering with their centrally mediated analgesic properties[3].

Mechanism of Action: Reversing Opioid-Mediated Immune Evasion

The primary mechanism by which axelopran is believed to enhance cancer immunotherapy is by blocking the interaction of opioids with μ-opioid receptors expressed on the surface of immune cells, particularly CD8+ T cells.

-

Opioid-Induced Immunosuppression: When opioids like morphine bind to μORs on CD8+ T cells, they trigger a signaling cascade that leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity. This results in a "cold" tumor microenvironment with a paucity of effector T cells, rendering it less susceptible to ICI therapy.

-

Axelopran's Intervention: By acting as a competitive antagonist at these peripheral μORs, axelopran prevents opioids from binding and initiating this immunosuppressive signaling. This "un-blinding" of the immune system allows for increased infiltration and activation of CD8+ T cells within the tumor, thereby synergizing with the action of anti-PD-1 antibodies to promote tumor cell killing.

Signaling Pathway

Caption: Opioid-induced immunosuppression and its reversal by axelopran.

Preclinical Evidence

Axelopran has demonstrated promising anti-cancer and immunomodulatory effects in several preclinical models. These studies highlight its potential across different tumor types and its synergistic activity with immune checkpoint inhibitors.

Data Presentation

| Cancer Model | Experimental System | Key Findings | Quantitative Data | Reference |

| Oral Squamous Cell Carcinoma | Syngeneic MOC1 mouse model | Axelopran reversed morphine-induced suppression of anti-PD-1 efficacy, leading to a greater than additive decrease in tumor volume and a notable increase in CD8+ T-cell infiltration. | Specific numerical data on tumor volume reduction and CD8+ T-cell percentages are not publicly available. | Scheff et al., JITC (2024) |

| Colorectal Cancer | Syngeneic MC-38 mouse model | Axelopran in combination with an anti-PD-1 antibody was synergistic in slowing tumor growth and increasing survival. | Specific quantitative data on tumor growth inhibition and survival rates are not publicly available. | Wikipedia - Axelopran |

| Melanoma | Zebrafish embryo model | Axelopran demonstrated direct effects on tumor growth and metastasis. | Specific quantitative data are not publicly available. | Wikipedia - Axelopran |

| Breast Cancer | Chicken egg model | Axelopran had a direct effect on tumor weight, tumor immune infiltration, metastasis, and angiogenesis. | Specific quantitative data are not publicly available. | Wikipedia - Axelopran |

Note: While the qualitative outcomes of these studies are reported, specific quantitative data from the primary research publications were not accessible in the public domain at the time of this review.

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study by Scheff et al. in the Journal for ImmunoTherapy of Cancer (2024).

MOC1 Syngeneic Mouse Model of Oral Squamous Cell Carcinoma

-

Cell Line: Mouse Oral Cancer 1 (MOC1) cells.

-

Animal Model: C57BL/6 mice.

-

Tumor Inoculation: MOC1 cells are injected into the buccal mucosa of the mice.

-

Treatment Groups:

-

Vehicle control

-

Morphine (10 mg/kg, intraperitoneal injection)

-

This compound (1 mg/kg, intraperitoneal injection)

-

Anti-PD-1 antibody (250 µg/kg)

-

Morphine + Anti-PD-1 antibody

-

Morphine + this compound + Anti-PD-1 antibody

-

-

Treatment Schedule: A representative treatment schedule involves initiating morphine and/or axelopran treatment for a specified duration, followed by the administration of the anti-PD-1 antibody.

-

Endpoint Analysis:

-

Tumor Growth: Tumor volume is measured regularly using calipers.

-

Immune Cell Infiltration: Tumors are harvested, and immune cell populations (e.g., CD4+ and CD8+ T cells) are analyzed using techniques such as flow cytometry or immunohistochemistry.

-

Survival: Mice are monitored for survival, with humane endpoints based on tumor burden.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the MOC1 syngeneic mouse model.

Clinical Development of Axelopran in Oncology

The promising preclinical data has paved the way for the clinical investigation of axelopran in cancer patients. Glycyx, the company developing axelopran, has an active Investigational New Drug (IND) application with the FDA.

Planned Phase 2 Clinical Trial

A Phase 2 clinical trial is planned to evaluate axelopran in combination with pembrolizumab (an anti-PD-1 antibody) for the treatment of recurrent or metastatic head and neck squamous cell carcinoma (HNSCC).

-

Title: A Phase 2 Trial of Axelopran Plus Pembrolizumab for the First-Line Treatment of Recurrent/Metastatic HNSCC That Is PD-L1 Positive (PD-L1CPS >1).

-

Target Population: Patients with recurrent or metastatic HNSCC with a PD-L1 Combined Positive Score (CPS) of 1 or greater who are also taking opioids for cancer-related pain.

-

Primary Objective: To determine if the addition of axelopran to pembrolizumab increases the objective response rate compared to historical controls.

-

Study Design: The trial is designed as an open-label, single-arm study.

-

Sample Size: The study plans to enroll 18 patients.

Future Directions and Conclusion

This compound represents a novel and targeted approach to address the significant clinical challenge of opioid-induced immunosuppression in cancer patients receiving immunotherapy. The preclinical evidence strongly suggests that by blocking peripheral μ-opioid receptors, axelopran can restore anti-tumor immunity and enhance the efficacy of immune checkpoint inhibitors.